4-(4-n-Propylphenyl)phenol
Overview
Description
4-(4-n-Propylphenyl)phenol is an organic compound with the molecular formula C15H16O It is a derivative of biphenyl, where one phenyl ring is substituted with a hydroxyl group and the other with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-n-Propylphenyl)phenol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The resulting propyl-substituted biphenyl undergoes hydroxylation using a strong oxidizing agent like potassium permanganate or a hydroxylating agent such as phenol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Catalytic Alkylation: Using advanced catalytic systems to enhance the efficiency of the alkylation step.
Controlled Hydroxylation: Employing controlled reaction conditions to achieve selective hydroxylation.
Chemical Reactions Analysis
Types of Reactions: 4-(4-n-Propylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-n-Propylphenyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-n-Propylphenyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
4-(4-n-Propylphenyl)phenol can be compared with other similar compounds such as:
4-Propylphenol: Lacks the biphenyl structure, making it less complex.
4-Hydroxybiphenyl: Lacks the propyl group, affecting its chemical properties.
4-(4-Methylphenyl)phenol: Substituted with a methyl group instead of a propyl group, leading to different reactivity.
Properties
IUPAC Name |
4-(4-propylphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11,16H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXLUHHXKDPSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545376 | |
Record name | 4'-Propyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59748-39-9 | |
Record name | 4'-Propyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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